molecular formula C6H6FNO B1304894 5-Fluoro-2-methoxypyridine CAS No. 51173-04-7

5-Fluoro-2-methoxypyridine

Cat. No. B1304894
CAS RN: 51173-04-7
M. Wt: 127.12 g/mol
InChI Key: GYGABXVZIHADCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07662832B2

Procedure details

5-amino-2-methoxypyridine (81.5 g, 0.657 mol) was dissolved in a mixture of concentrated hydrochloric acid (120 ml) and water (530 ml). A solution of sodium nitrate (56.5 g, 0.819 mol) in water (100 ml) was added at −5° C. to the solution. The reaction mixture was stirred for 45 minutes at room temperature and sodium nitrate (56.5 g, 0.819 mol) was further added thereto. Hexafluorophosphoric acid (132 ml) was added to the reaction mixture, which was then stirred for 20 minutes at room temperature. The reaction mixture was filtered to obtain a solid, which washed with water and ethyl ether and then dried under reduced pressure. The resulting compound was heated for 15 minutes at 150° C., dissolved in dichloromethane, and then washed with 3N sodium hydroxide solution. The organic layer was dried on anhydrous magnesium sulfate, concentrated under reduced pressure, and then fractionally distilled to give 22.6 g of the titled compound as colorless oil. (Yield: 27%).
Quantity
81.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
530 mL
Type
solvent
Reaction Step One
Quantity
56.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
56.5 g
Type
reactant
Reaction Step Three
Quantity
132 mL
Type
reactant
Reaction Step Four
Yield
27%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=1.[N+]([O-])([O-])=O.[Na+].[F:15][P-](F)(F)(F)(F)F.[H+]>Cl.O>[F:15][C:2]1[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
81.5 g
Type
reactant
Smiles
NC=1C=CC(=NC1)OC
Name
Quantity
120 mL
Type
solvent
Smiles
Cl
Name
Quantity
530 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
56.5 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
56.5 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Step Four
Name
Quantity
132 mL
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.[H+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 45 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was then stirred for 20 minutes at room temperature
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to obtain a solid, which
WASH
Type
WASH
Details
washed with water and ethyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The resulting compound was heated for 15 minutes at 150° C.
Duration
15 min
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane
WASH
Type
WASH
Details
washed with 3N sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried on anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
fractionally distilled

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC=1C=CC(=NC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 22.6 g
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.